molecular formula C15H14O5 B14878818 ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate

ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate

Cat. No.: B14878818
M. Wt: 274.27 g/mol
InChI Key: DJKUTEOMCLKHDZ-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate is an organic compound belonging to the class of esters It features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom The compound is characterized by the presence of a benzyloxy group, a carbonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate typically involves the esterification of 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Oxidation: The benzyloxy group in this compound can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group, resulting in the formation of a dihydropyran derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyran derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidases.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-4H-pyran-3-carboxylate: Lacks the benzyloxy group, making it less versatile in terms of functionalization.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    Ethyl 5-(methoxy)-4-oxo-4H-pyran-3-carboxylate: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric properties.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 4-oxo-5-phenylmethoxypyran-3-carboxylate

InChI

InChI=1S/C15H14O5/c1-2-19-15(17)12-9-18-10-13(14(12)16)20-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3

InChI Key

DJKUTEOMCLKHDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC=C(C1=O)OCC2=CC=CC=C2

Origin of Product

United States

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